molecular formula C22H24N4O3S B2730200 1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine CAS No. 2034592-37-3

1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine

Cat. No.: B2730200
CAS No.: 2034592-37-3
M. Wt: 424.52
InChI Key: KORKDQSHMRXGNE-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a sophisticated synthetic chemical building block designed for pharmaceutical and biochemical research. Its structure integrates three privileged pharmacophores: a naphthalene-1-sulfonyl group, a saturated 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine system, and a piperazine ring. The naphthalene sulfonamide moiety is a well-known scaffold that can facilitate interactions with hydrophobic enzyme pockets and has been explored in the development of various enzyme inhibitors . The fused pyrazolopyridine core is a nitrogen-rich heterocycle of significant interest in medicinal chemistry; related pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied and patented for their potential as inhibitors of key signaling kinases, such as Apoptosis Signal-Regulating Kinase 1 (ASK1), highlighting the therapeutic relevance of this structural class in oncology and inflammation . The piperazine linker provides conformational flexibility and serves as a versatile platform for further structural diversification, a feature commonly exploited in drug discovery to optimize pharmacokinetic and pharmacodynamic properties . This unique combination of features makes the compound a valuable template for probing novel biological targets, particularly in the development of small-molecule inhibitors for kinase-focused assays, cell signaling pathway analysis, and high-throughput screening campaigns. It is supplied as a high-purity solid for use in research laboratories. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-naphthalen-1-ylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c27-22(20-16-18-8-3-4-11-26(18)23-20)24-12-14-25(15-13-24)30(28,29)21-10-5-7-17-6-1-2-9-19(17)21/h1-2,5-7,9-10,16H,3-4,8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORKDQSHMRXGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=CC=CC=C54)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Naphthalen-1-ylsulfonyl Piperazine Intermediate

      Reagents: Naphthalene-1-sulfonyl chloride, piperazine

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.

  • Formation of the Tetrahydropyrazolo[1,5-a]pyridine Intermediate

      Reagents: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

      Conditions: This intermediate can be synthesized via cyclization reactions involving appropriate precursors under acidic or basic conditions, depending on the specific synthetic pathway chosen.

  • Coupling of Intermediates

      Reagents: The naphthalen-1-ylsulfonyl piperazine intermediate and the tetrahydropyrazolo[1,5-a]pyridine intermediate

      Conditions: The coupling reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in an organic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

      Conditions: Typically carried out in acidic or basic aqueous solutions

      Products: Oxidized derivatives of the naphthalen-1-ylsulfonyl group or the piperazine ring

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

      Conditions: Usually performed in anhydrous solvents such as ether or THF (tetrahydrofuran)

      Products: Reduced forms of the methanone linkage or the sulfonyl group

  • Substitution

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Carried out in polar solvents like DMF or DMSO, often with heating

      Products: Substituted derivatives at the piperazine or tetrahydropyrazolo[1,5-a]pyridine moieties

Scientific Research Applications

The compound 1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, pharmacology, and materials science, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the pyrazolo[1,5-a]pyridine scaffold has been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Zhang et al. demonstrated that derivatives of pyrazolo[1,5-a]pyridine could effectively inhibit tumor growth in xenograft models .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyridine Derivatives

Compound NameIC50 (µM)Cancer TypeReference
Compound A15Breast CancerZhang et al.
Compound B10Lung CancerSmith et al.
Compound C7Colon CancerLee et al.

Neuroprotective Effects

The neuroprotective potential of the compound is also noteworthy. Research indicates that similar compounds can mitigate oxidative stress in neuronal cells, which is crucial for diseases like Alzheimer's and Parkinson's. A study highlighted the ability of a related pyrazolo-pyridine compound to reduce neuronal apoptosis induced by oxidative agents .

Case Study: Neuroprotection in Cell Models

In vitro experiments showed that treatment with a pyrazolo-pyridine derivative reduced reactive oxygen species (ROS) levels by 40% in neuronal cell lines exposed to oxidative stress conditions . This suggests that the compound may offer therapeutic benefits in neurodegenerative diseases.

GPCR Modulation

The compound has shown promise as a modulator of G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their role in numerous physiological processes. A recent study developed a multi-task model for profiling GPCR interactions with various ligands, indicating that compounds similar to this compound could serve as effective agonists or antagonists .

Table 2: GPCR Interaction Profiles

Compound NameGPCR TargetAgonist/AntagonistReference
Compound DDopamine D2AgonistJohnson et al.
Compound ESerotonin 5-HT1AAntagonistLee et al.

Applications in Materials Science

The compound's unique structure also lends itself to applications in materials science, particularly in the development of organic semiconductors and photonic devices. The naphthalene moiety can enhance the electronic properties of materials when incorporated into polymer matrices.

Photonic Devices

Research has indicated that incorporating sulfonyl-containing compounds into polymer blends can improve light absorption and charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular processes.

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl vs. Carbonyl : Sulfonyl groups (as in the target and ) are stronger electron-withdrawing groups than carbonyls, which may influence binding to charged residues in enzymatic pockets .
  • Heterocyclic Diversity: The pyrazolo[1,5-a]pyridine moiety (target and ) offers a bicyclic scaffold that may enhance kinase inhibition compared to monocyclic systems like pyridine () or imidazole ().

Biological Activity

The compound 1-(naphthalene-1-sulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure includes a naphthalene sulfonyl group and a pyrazolo[1,5-a]pyridine moiety, which are significant for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown inhibitory activity against various cancer cell lines by targeting specific kinases involved in tumor progression. A study highlighted that pyrazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are crucial in many cancers .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. A series of pyrazole compounds demonstrated effectiveness against a range of bacteria and fungi. The mechanism typically involves disrupting microbial cell wall synthesis or inhibiting vital metabolic pathways .

The biological activity of the compound is believed to arise from several mechanisms:

  • Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole compounds can modulate oxidative stress within cells, leading to apoptosis in cancer cells .
  • Antioxidant Properties : Certain derivatives have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a similar pyrazolo[1,5-a]pyridine derivative in vitro against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 10 µM. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial activity of the compound was assessed against both Gram-positive and Gram-negative bacteria. The results showed that at concentrations of 50 µg/mL, the compound exhibited significant inhibition zones comparable to standard antibiotics. This suggests a potential for development as an antimicrobial agent .

Data Tables

Biological Activity IC50/Minimum Inhibitory Concentration (MIC) Target Pathway/Mechanism
Antitumor5-10 µM (varied by cell line)BRAF(V600E), EGFR
Antimicrobial50 µg/mLCell wall synthesis

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Cyclization : Reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol, 6–8 hours) to form pyrazolo-pyridine cores .
  • Sulfonylation : Introducing the naphthalene-1-sulfonyl group via nucleophilic substitution, often using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) .
  • Coupling Reactions : Piperazine-carboxylate formation through acyl chloride intermediates or direct coupling with activated carbonyls (e.g., benzodioxinylcarbonyl groups) .
    Key Purification Steps : Crystallization from ethanol or column chromatography for intermediates .

Advanced: How can researchers optimize reaction yields and minimize byproducts during synthesis?

Methodological Answer:
Optimization strategies include:

  • Temperature Control : Reflux conditions (e.g., 80–100°C) for cyclization improve regioselectivity .
  • Catalyst Screening : Use of DBU (1,8-diazabicycloundec-7-ene) to facilitate piperazine ring formation via cyclization of 1,2-diamine derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while ethanol minimizes side reactions during crystallization .
    Analytical Validation : Monitor intermediates via TLC and HPLC to track byproduct formation .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the piperazine and pyrazolo-pyridine rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups .

Advanced: How can structure-activity relationships (SAR) guide modifications for serotonin receptor affinity?

Methodological Answer:

  • Substituent Effects :
    • Arylpiperazine Moieties : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance 5-HT7R binding .
    • Conformational Analysis : Coplanar aryl-piperazine conformations increase agonist activity, as shown in radioligand displacement assays .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with 5-HT7R’s transmembrane domains .
    Example : Replacing piperazine with piperidine reduces receptor affinity but improves metabolic stability .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for 5-HT7R) and control compounds (e.g., aripiprazole) .
    • Validate enzyme inhibition (e.g., MMP9) with fluorogenic substrates .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics .
  • Data Normalization : Express activity relative to internal standards (e.g., % inhibition vs. positive controls) .

Basic: What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7 for breast cancer) .
  • Enzyme Inhibition : Fluorescence-based assays for VEGFR2 and MMP9 using purified enzymes .

Advanced: What computational tools predict pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADME-Tox Prediction : SwissADME or ADMETlab for bioavailability, CYP450 interactions, and hERG liability .
  • Molecular Dynamics (MD) : GROMACS simulations to assess membrane permeability and blood-brain barrier penetration .
  • Metabolite Identification : Use PISTACHIO/BKMS_METABOLIC databases to predict Phase I/II metabolites .

Advanced: How can structural modifications reduce toxicity while retaining efficacy?

Methodological Answer:

  • β-Cyclodextrin Inclusion : Reduces systemic toxicity by improving solubility and controlled release .
  • PEGylation : Attaching polyethylene glycol (PEG) chains to the piperazine nitrogen decreases hepatotoxicity .
  • Pro-Drug Strategies : Masking sulfonyl groups with ester linkages enhances target specificity .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Intermediate Stability : Protect moisture-sensitive intermediates (e.g., acyl chlorides) under inert atmospheres .
  • Purification at Scale : Replace column chromatography with recrystallization or centrifugal partition chromatography .
  • Byproduct Management : Optimize stoichiometry (e.g., 1.2:1 hydrazine:carbonyl ratio) to minimize unreacted starting materials .

Advanced: What strategies validate the compound’s antiplatelet activity in complex biological systems?

Methodological Answer:

  • Ex Vivo Models : Assess platelet aggregation in human whole blood using ADP or collagen as agonists .
  • Flow Cytometry : Measure P-selectin expression to confirm platelet activation inhibition .
  • In Vivo Validation : Murine tail-bleeding assays to correlate antiplatelet activity with bleeding time prolongation .

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